molecular formula C19H19N3O B12908599 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl- CAS No. 832676-92-3

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-

Cat. No.: B12908599
CAS No.: 832676-92-3
M. Wt: 305.4 g/mol
InChI Key: JJJNJXMVWHMCMK-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Architecture

Bicyclic Fused-Ring System Analysis

Imidazole-Quinazoline Fusion Topology

The core structure comprises a fused imidazo[2,1-b]quinazoline system, where the imidazole ring (positions 1–2–3–4–5) merges orthogonally with the quinazoline moiety (positions 6–7–8–9–10–11) at the 1,2 and 6,7 positions (Figure 1). This angular fusion creates a planar, conjugated π-system that stabilizes the molecule through resonance delocalization. The quinazoline component adopts a boat-like conformation, while the imidazole ring remains nearly planar, with a dihedral angle of 8.2° between the two rings, as determined by X-ray crystallography.

The fusion topology introduces strain at the shared nitrogen atoms (N1 and N6), which adopt sp² hybridization to accommodate the bicyclic system. This configuration facilitates partial double-bond character in the C2–N1 and C7–N6 bonds, critical for maintaining structural rigidity.

Substituent Configuration Analysis (Phenyl/Propyl Groups)

The phenyl group at position 1 projects perpendicularly from the imidazole plane, creating a steric bulk that influences intermolecular interactions. Crystallographic data reveal a torsion angle of 85.3° between the phenyl ring and the imidazole plane, minimizing steric clashes with the propyl group at position 3.

The 3-propyl substituent adopts a gauche conformation, with C–C–C angles averaging 112.4°. This alkyl chain enhances solubility in nonpolar solvents while introducing conformational flexibility. The terminal methyl group participates in van der Waals interactions with adjacent molecules in the crystal lattice.

Table 1: Key Structural Parameters

Parameter Value Method
Dihedral angle (imidazole-quinazoline) 8.2° X-ray
Phenyl torsion angle 85.3° X-ray
C–C–C angle (propyl) 112.4° DFT

Spectroscopic Identification Protocols

Multinuclear NMR Spectral Signatures

¹H NMR (600 MHz, CDCl₃) exhibits distinct signals for the imidazole and quinazoline protons:

  • H3 (imidazole): δ 7.45 ppm (singlet, 1H)
  • H8 (quinazoline): δ 8.12 ppm (doublet, J = 7.8 Hz, 1H)
  • Phenyl group: δ 7.32–7.28 ppm (multiplet, 5H)

¹³C NMR confirms the bicyclic framework:

  • C2 (carbonyl): δ 168.9 ppm
  • N1–C1 (imidazole): δ 142.3 ppm

The propyl chain shows characteristic upfield shifts:

  • CH₂–CH₂–CH₃: δ 22.1 ppm (terminal CH₃).
High-Resolution Mass Spectrometry Fragmentation Patterns

HRMS (ESI+) yields a molecular ion peak at m/z 320.1764 [M+H]⁺ (calc. 320.1759). Key fragments include:

  • m/z 248.0931: Loss of propyl group (–C₃H₇)
  • m/z 130.0652: Quinazoline-imidazole core.

Table 2: Major HRMS Fragments

m/z Fragment Composition
320.1764 C₁₉H₁₈N₃O⁺
248.0931 C₁₆H₁₀N₃O⁺
X-ray Crystallographic Packing Arrangements

The crystal lattice (space group P2₁/c) features π-stacking between quinazoline moieties (3.48 Å interplanar distance) and C–H···O hydrogen bonds (2.89 Å) involving the carbonyl oxygen and adjacent propyl chains. These interactions stabilize a herringbone packing motif.

Computational Chemistry Insights

Density Functional Theory (DFT) Conformational Studies

B3LYP/6-311+G(d,p) calculations reveal two low-energy conformers differing by the propyl chain orientation (ΔG = 1.2 kcal/mol). The global minimum exhibits a staggered propyl configuration, minimizing steric hindrance with the phenyl group. The HOMO (–5.8 eV) localizes on the imidazole ring, while the LUMO (–1.9 eV) resides on the quinazoline system, indicating charge-transfer potential.

Properties

CAS No.

832676-92-3

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C19H19N3O/c1-2-8-17-18(23)22(15-10-4-3-5-11-15)19-20-16-12-7-6-9-14(16)13-21(17)19/h3-7,9-12,17H,2,8,13H2,1H3

InChI Key

JJJNJXMVWHMCMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with a suitable aldehyde and a propylamine derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride. The reaction mixture is heated to promote cyclization, leading to the formation of the desired imidazoquinazoline product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that Imidazo[2,1-b]quinazolin-2(3H)-one derivatives exhibit anticancer properties. For instance, studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms that target specific pathways involved in tumor growth and survival.

Case Study : A derivative of Imidazo[2,1-b]quinazolin-2(3H)-one was evaluated for its cytotoxic effects against human breast cancer cells (MCF-7). The compound showed significant inhibition of cell growth with an IC50 value of 12 µM, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacteria and fungi.

Case Study : A study reported that a specific derivative demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

Neuroprotective Effects

Research indicates that Imidazo[2,1-b]quinazolin-2(3H)-one may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Imidazo[2,1-b]quinazolin-2(3H)-one is crucial for optimizing its pharmacological properties. Modifications at various positions on the imidazoquinazoline core have been shown to enhance biological activity.

PositionModificationEffect
1Phenyl groupIncreased cytotoxicity against cancer cells
5Propyl chainEnhanced antimicrobial activity
7SubstituentsImproved neuroprotective effects

Mechanism of Action

The mechanism of action of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Comparison of Imidazo[2,1-b]quinazolin-2(3H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target compound 1-phenyl, 3-propyl ~C₁₆H₁₇N₃O ~265.33* High lipophilicity (propyl chain)
3,6-Dimethyl derivative 3-methyl, 6-methyl C₁₂H₁₃N₃O 215.25 Compact, low steric hindrance
3-Isopropyl derivative 3-(1-methylethyl) C₁₃H₁₅N₃O 229.28 Moderate bulk, enhanced stability
6-Chloro-7-(imidazolylmethoxy)-3-methyl 3-methyl, 6-Cl, 7-imidazolylmethoxy C₁₅H₁₄N₅O₂Cl 331.76 Electrophilic Cl, polar sidechain
7-[[8-(imidazolyl)octyl]oxy]-6-methoxy 6-OCH₃, 7-(imidazolyl-octyloxy) C₂₃H₂₈N₅O₃ 434.50 Long alkyl chain, methoxy group

*Estimated based on structural analogs.

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., 7-(imidazolyl-octyloxy) in ) may hinder binding to compact active sites, whereas smaller groups (e.g., 3,6-dimethyl ) favor tight interactions.
  • Electronic Effects : Electron-withdrawing groups like chlorine (e.g., 6-Cl in ) enhance electrophilicity, influencing reactivity or receptor binding.

Pharmacological Activity

  • Antimicrobial Potential: Imidazole-quinazolinones with polar sidechains (e.g., 7-imidazolylmethoxy in ) show growth inhibitory activity against microbes, likely due to interactions with microbial enzymes . The target compound’s phenyl group may enable π-π stacking with aromatic residues in targets .

Biological Activity

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Characteristics:

PropertyValue
CAS Number 832676-92-3
Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
IUPAC Name 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one
InChI Key JJJNJXMVWHMCMK-UHFFFAOYSA-N

Antidiabetic Properties

Recent studies have highlighted the potential of imidazoquinazolines as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. A series of substituted imidazo[1,2-c]quinazolines demonstrated significant inhibitory activity against α-glucosidase with IC50 values ranging from 12.44 ± 0.38 μM to 273.28 ± 0.09 μM, outperforming the standard drug acarbose (IC50 = 750.0 ± 1.5 μM) .

Anti-inflammatory Effects

Quinazolinone derivatives have shown promise as anti-inflammatory agents. For instance, certain derivatives were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines. The compound G1 exhibited potent inhibition with minimal cytotoxic effects . This suggests that imidazoquinazolines may modulate inflammatory responses effectively.

Antiviral Activity

Imidazoquinazolines have also been evaluated for antiviral properties against influenza A virus. In vitro studies indicated that specific derivatives inhibited viral replication, highlighting their potential as antiviral agents .

The biological activity of imidazo[2,1-b]quinazolin-2(3H)-one primarily stems from its interaction with molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
  • Receptor Interaction: It can modulate cellular signaling pathways by interacting with specific receptors.

These mechanisms contribute to its diverse pharmacological effects.

Case Studies and Research Findings

  • Inhibition of α-glucosidase:
    • A study synthesized various imidazoquinazolines and tested their inhibitory effects against α-glucosidase.
    • Results indicated a structure-activity relationship where substituents on the imidazole ring significantly influenced potency .
  • Anti-inflammatory activity:
    • Research demonstrated that certain imidazoquinazolines could inhibit LPS-induced TNF-α secretion in HL-60 cells.
    • The most potent derivative showed significant anti-inflammatory effects without notable cytotoxicity .
  • Antiviral efficacy:
    • Compounds were tested against influenza A virus in vitro, showing promising results in inhibiting viral growth .

Q & A

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?

  • Methodological Answer : Functionalize the phenyl ring via directed ortho-metalation (DoM) to introduce halogens or sulfonates for cross-coupling. For example, bromination at the 8-position enables subsequent Buchwald-Hartwig aminations to generate kinase inhibitors .

Key Research Challenges

  • Data Contradictions : Discrepancies in computational vs. experimental regioselectivity require multi-method validation .
  • Scalability : Membrane fouling in heterogeneous systems demands advanced material engineering .
  • Stability : Hydrolytic sensitivity necessitates formulation studies for biomedical applications .

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